molecular formula C8H15NO B1442692 9-Azabicyclo[3.3.1]non-9-yloxy CAS No. 31785-68-9

9-Azabicyclo[3.3.1]non-9-yloxy

Cat. No.: B1442692
CAS No.: 31785-68-9
M. Wt: 141.21 g/mol
InChI Key: WUXMSJQQHBZNIK-UHFFFAOYSA-N
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Description

9-Azabicyclo[3.3.1]non-9-yloxy, also known as ABNO, belongs to a sterically unhindered and stable class of nitroxyl radicals . It efficiently catalyzes the oxidation of alcohols to afford the corresponding carbonyl compounds . The molecular formula of this compound is C8H12NO2 and it has a molecular weight of 154.1864 .


Synthesis Analysis

The synthesis of this compound involves a catalytic system that includes Bi(NO3)3 and Keto-ABNO with air as the environmentally benign oxidant . This system has been used to oxidize various primary and secondary alcohols to their corresponding products under mild conditions .


Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI of this compound is InChI=1S/C8H12NO2/c10-8-4-6-2-1-3-7(5-8)9(6)11/h6-7H,1-5H2 .


Chemical Reactions Analysis

This compound is known to efficiently catalyze the oxidation of alcohols to afford the corresponding carbonyl compounds . It has also been reported to react with thiol compounds .


Physical And Chemical Properties Analysis

The empirical formula of this compound is C8H14NO . It has a molecular weight of 140.20 . It is a solid substance with a melting point of 65-70 °C .

Scientific Research Applications

Sigma Receptor Ligand Synthesis

9-Azabicyclo[3.3.1]non-9-yloxy derivatives have been actively investigated for their affinity towards sigma (σ1 and σ2) receptors. Notably, certain N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl carbamate analogs exhibited high affinity and selectivity for σ2 receptors, which has implications for their use in the preparation of biotinylated and fluorescent probes targeting these receptors. This research provides valuable insights into the structural activity relationships of these compounds (Vangveravong et al., 2006) (Vangveravong et al., 2006) (Mach et al., 2002).

Catalysis in Alcohol Oxidation

9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO), a stable nitroxyl radical, has demonstrated high efficiency in catalyzing the oxidation of alcohols to their corresponding carbonyl compounds. This offers a practical and potent catalyst for oxidation processes, which is of significant interest in organic synthesis and chemical industries (Shibuya et al., 2009).

Antimicrobial Applications

Compounds derived from this compound have been synthesized and shown to possess notable antimicrobial properties. For instance, 2-[(2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazono]-4-phenyl-2,3-dihydrothiazoles demonstrated significant antibacterial and antifungal activities against selected microorganisms, highlighting their potential as antimicrobial agents (Ramachandran et al., 2011) (Ramachandran et al., 2009).

Structural and Stereochemical Analysis

Detailed NMR studies on variously substituted 3-azabicyclo[3.3.1]nonan-9-ones provided insights into their stereochemistry and conformational preferences. These compounds, irrespective of substituents, predominantly exist in a twin-chair conformation with an equatorial orientation of substituents. Understanding their structural dynamics is crucial for their application in designing new drugs and materials (Park et al., 2011).

Alcohol Oxidation Catalysis Optimization

Hydroxylamine derivatives, such as 8-Azabicyclo[3.2.1]octan-8-ol (ABOOL) and 7-azabicyclo[2.2.1]heptan-7-ol (ABHOL), related to 9-azabicyclo[3.3.1]nonan-9-ol, have shown efficiency in catalyzing the oxidation of secondary alcohols using molecular oxygen and copper cocatalysts. These findings contribute to the development of efficient catalytic systems for organic synthesis (Toda et al., 2023).

Mechanism of Action

Target of Action

9-Azabicyclo[3.3.1]non-9-yloxy, also known as ABNO, belongs to a sterically unhindered and stable class of nitroxyl radicals . The primary target of ABNO is alcohols, where it acts as a catalyst in their oxidation .

Mode of Action

ABNO efficiently catalyzes the oxidation of alcohols to afford the corresponding carbonyl compounds . This interaction results in the transformation of the alcohol into a more oxidized state, specifically into a carbonyl compound .

Biochemical Pathways

The primary biochemical pathway affected by ABNO is the oxidation pathway of alcohols . By acting as a catalyst, ABNO accelerates the oxidation process, leading to the rapid conversion of alcohols into carbonyl compounds . The downstream effects of this conversion depend on the specific alcohol and carbonyl compound involved, but generally, this transformation can lead to changes in the chemical properties and reactivity of the original alcohol.

Result of Action

The primary molecular effect of ABNO’s action is the conversion of alcohols into carbonyl compounds . This conversion can have various cellular effects depending on the specific compounds involved. For instance, the oxidation of an alcohol could potentially deactivate a biologically active molecule or generate a new active compound.

Action Environment

The action of ABNO as a catalyst in the oxidation of alcohols can be influenced by various environmental factors. For instance, the presence of other substances in the reaction environment could potentially interfere with ABNO’s catalytic activity. Additionally, factors such as temperature and pH could also affect the efficiency and stability of ABNO .

Properties

IUPAC Name

9-hydroxy-9-azabicyclo[3.3.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-9-7-3-1-4-8(9)6-2-5-7/h7-8,10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXMSJQQHBZNIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCC(C1)N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31785-68-9
Record name 9-azabicyclononane-N-oxyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Azabicyclo[3.3.1]non-9-yloxy
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9-Azabicyclo[3.3.1]non-9-yloxy
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Reactant of Route 6
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